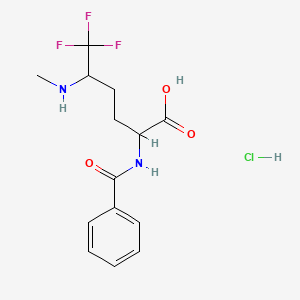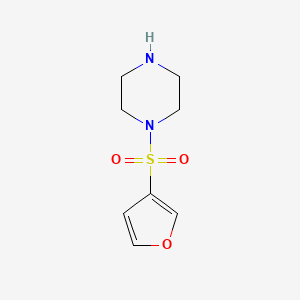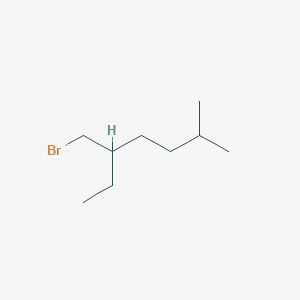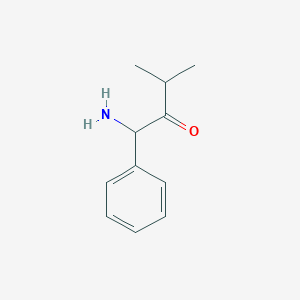![molecular formula C32H22O B13167879 1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)
1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is a complex organic compound known for its unique structure and reactivity. It belongs to the class of isobenzofurans, which are highly reactive dienes used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield the desired compound . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, which is then cyclized and further processed to obtain the final product .
Industrial Production Methods
Industrial production of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran typically involves large-scale synthesis using commercially available starting materials. The process may include steps such as Friedel-Crafts acylation, reduction, and cycloaddition reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxygenated derivatives.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, often using Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include phenylmagnesium bromide, potassium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile, benzene, and dichloromethane .
Major Products
Major products formed from these reactions include polyaromatic hydrocarbons, oxygenated derivatives, and various substituted isobenzofurans .
Scientific Research Applications
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran involves its high reactivity as a diene in Diels-Alder reactions. It can scavenge unstable and short-lived dienophiles, forming stable cycloadducts. The compound’s ability to react with singlet oxygen and form peroxides is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 1,3-Diphenylisobenzofuran, 1,4-Diphenyl-2,3-benzofuran, and other substituted isobenzofurans .
Uniqueness
1,3-Di([1,1’-biphenyl]-2-yl)isobenzofuran is unique due to its specific structure, which imparts high reactivity and stability in various chemical reactions. Its ability to form stable cycloadducts and react with singlet oxygen distinguishes it from other similar compounds .
Properties
Molecular Formula |
C32H22O |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)-2-benzofuran |
InChI |
InChI=1S/C32H22O/c1-3-13-23(14-4-1)25-17-7-9-19-27(25)31-29-21-11-12-22-30(29)32(33-31)28-20-10-8-18-26(28)24-15-5-2-6-16-24/h1-22H |
InChI Key |
WGJJPEAZEMLRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(O3)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)
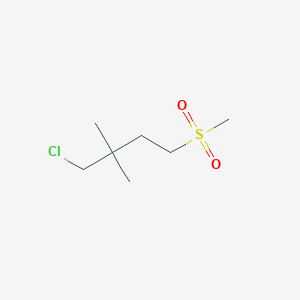
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

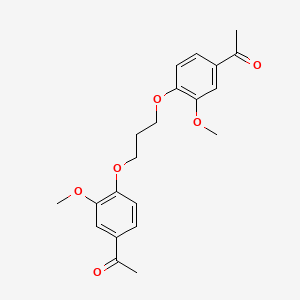



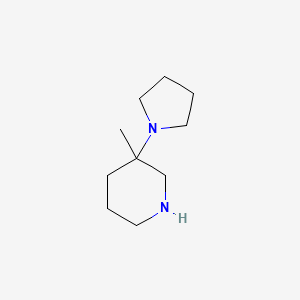
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
